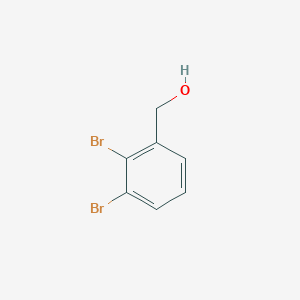

2,3-Dibromobenzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3-Dibromobenzyl alcohol can be synthesized through several methods. One common approach involves the bromination of benzyl alcohol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at a specific temperature to ensure selective bromination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The choice of brominating agents and reaction conditions is optimized to minimize by-products and ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dibromobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atoms can be reduced to form the corresponding benzyl alcohol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed:

Oxidation: 2,3-Dibromobenzaldehyde or 2,3-dibromobenzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2,3-dibromobenzyl alcohol exhibits notable antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's bromine substituents enhance its biological activity, making it a candidate for further pharmacological studies .

Pharmaceutical Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it is involved in synthesizing compounds with anti-inflammatory and analgesic properties .

Environmental Science

Biodegradation Studies

this compound has been studied for its biodegradability and environmental impact. Research on its degradation pathways has provided insights into how halogenated compounds can be broken down in natural environments, which is crucial for assessing their ecological risks .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as a building block for synthesizing various polymeric materials. Its reactive hydroxyl group can participate in polymerization reactions, leading to the development of new materials with tailored properties suitable for applications in coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, showcasing its potential as a natural preservative in food and pharmaceutical products.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of this compound revealed that it undergoes significant biodegradation when exposed to microbial communities in soil. The study found that over 70% of the compound was degraded within two weeks, indicating a relatively low risk of accumulation in the environment.

Mecanismo De Acción

2,3-Dibromobenzyl alcohol can be compared with other brominated benzyl alcohols, such as 3,5-dibromobenzyl alcohol and 4-bromobenzyl alcohol. These compounds share similar chemical properties but differ in the position and number of bromine atoms, which can influence their reactivity and applications. The unique positioning of bromine atoms in this compound makes it distinct and suitable for specific reactions and applications.

Comparación Con Compuestos Similares

- 3,5-Dibromobenzyl alcohol

- 4-Bromobenzyl alcohol

- 2,4-Dibromobenzyl alcohol

Actividad Biológica

2,3-Dibromobenzyl alcohol is a brominated phenolic compound derived from marine algae, particularly from the genus Polysiphonia. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the benzyl ring. Its molecular formula is C8H8Br2O, and it exhibits unique physical and chemical properties that contribute to its biological activities.

Antimicrobial Activity

Numerous studies have documented the antimicrobial effects of this compound against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity with MIC values ranging from 25 μg/mL against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Proteus vulgaris, Salmonella typhimurium) .

- Mechanism of Action : The antimicrobial action is believed to be linked to the disruption of bacterial cell wall components, such as lipopolysaccharides, leading to cell death .

Antioxidant Activity

This compound exhibits notable antioxidant properties, which are critical in mitigating oxidative stress in biological systems:

- DPPH Radical Scavenging Assay : The compound showed effective scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant .

- Comparative Efficacy : In comparative studies, it was found that bromophenol derivatives with free hydroxyl groups exhibited stronger antioxidant activities than their methylated counterparts .

Anticancer Potential

The anticancer properties of this compound have been explored in various cellular models:

- Induction of Apoptosis : Research indicates that this compound can induce mitochondrial apoptosis in cancer cells. For instance, it has been shown to inhibit topoisomerase I activity, which is crucial for DNA replication and repair in cancer cells .

- Cell Viability Studies : In K562 leukemia cells, exposure to this compound resulted in reduced cell viability and increased apoptosis markers .

Enzyme Inhibition

This compound has also been reported to inhibit specific enzymes:

- Alpha-Glucosidase Inhibition : This compound was found to inhibit alpha-glucosidase with an IC50 value of approximately 1.0–1.2 mM. This suggests its potential utility in managing postprandial blood glucose levels .

Case Study 1: Antimicrobial Efficacy

A study isolated this compound from Polysiphonia lanosa and assessed its antimicrobial activity against various pathogens. The results confirmed its effectiveness at low concentrations (MIC = 25 μg/mL) across multiple bacterial strains .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound significantly scavenged free radicals. The compound's antioxidant capacity was comparable to well-known antioxidants like epigallocatechin gallate (EGCG), highlighting its potential as a natural preservative in food systems .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(2,3-dibromophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBRMTXLZSLTBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.